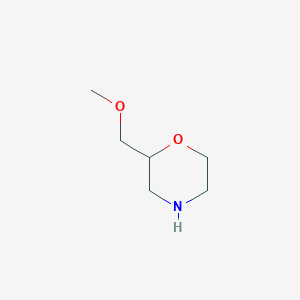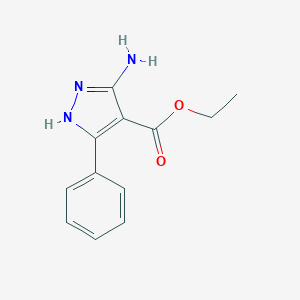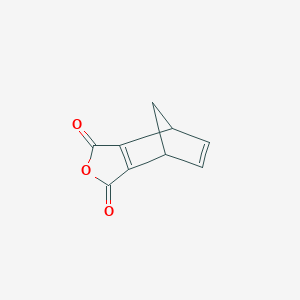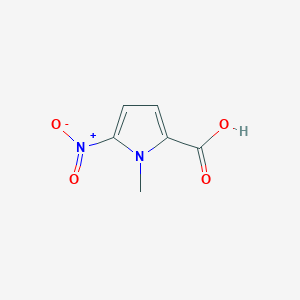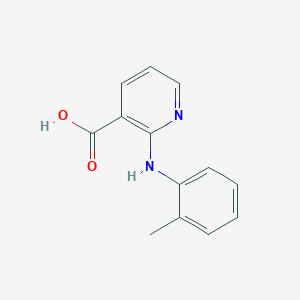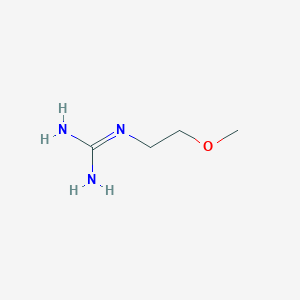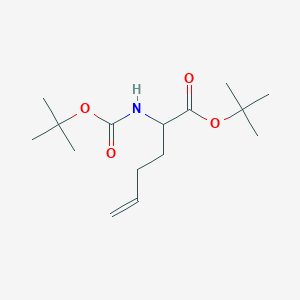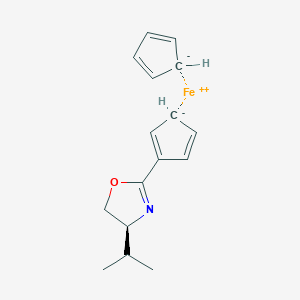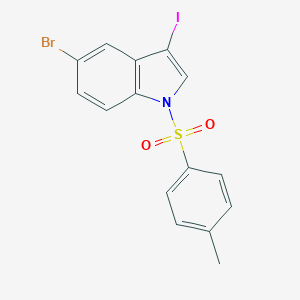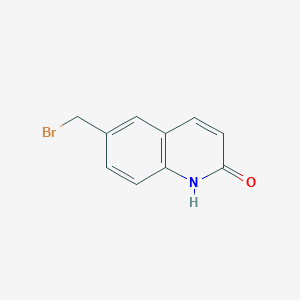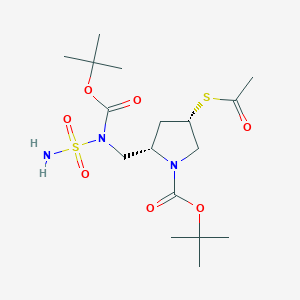
4,6-Dibromo-2-(methylsulfonyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4,6-Dibromo-2-(methylsulfonyl)pyrimidine” is a pyrimidine derivative. Pyrimidines are one of the most widespread heterocycles in biologically occurring compounds . The molecular formula of this compound is C5H4Br2N2O2S .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves reactions with amidines . For instance, an operationally simple, regioselective reaction of ketones, aldehydes, or esters with amidines in the presence of TEMPO and an in situ prepared recyclable iron (II)-complex provides various pyrimidine derivatives . A copper-catalyzed cyclization of ketones with nitriles enables a facile, general, and economical synthesis of diversely functionalized pyrimidines under basic conditions .Molecular Structure Analysis
The molecular weight of “4,6-Dibromo-2-(methylsulfonyl)pyrimidine” is 315.97 g/mol . The average mass is 329.997 Da and the monoisotopic mass is 327.851654 Da .Chemical Reactions Analysis
Chemoselective S_NAr reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine and several related electrophiles with amines and their derivatives have been described . In the presence of weak bases, anilines and secondary aliphatic amines selectively displace the chloride group .Physical And Chemical Properties Analysis
The boiling point of “4,6-Dibromo-2-(methylsulfonyl)pyrimidine” is not explicitly mentioned in the search results . More detailed physical and chemical properties might be available in specialized chemical databases or literature.Applications De Recherche Scientifique
Synthesis and Anti-inflammatory Applications
Pyrimidines have been extensively studied for their anti-inflammatory properties, with research indicating their potential to inhibit key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and certain interleukins. The synthesis of pyrimidine derivatives and their structure-activity relationships (SARs) provide valuable insights for the development of new anti-inflammatory agents with minimal toxicity (Rashid et al., 2021).
Anticancer Applications
The anticancer potential of pyrimidine-based scaffolds has been underscored by numerous research articles and patent literature. These compounds exhibit cell-killing effects through various mechanisms, indicating their ability to interact with different enzymes, targets, and receptors. A significant number of patents have been published, highlighting the ongoing interest and potential of pyrimidines as future drug candidates in cancer treatment (Kaur et al., 2014).
Anti-Alzheimer's Applications
Pyrimidine derivatives have shown promise as therapeutic agents against Alzheimer's disease, a challenging neurological disorder. The SAR-based approach has facilitated the investigation into pyrimidine moieties as potential anti-Alzheimer's agents, highlighting the significance of these compounds in the context of neurological disorder treatment and rehabilitation (Das et al., 2021).
Optical Sensors and Biological Significance
Pyrimidine derivatives have been identified as suitable candidates for use as optical sensors due to their ability to form coordination as well as hydrogen bonds, making them effective sensing probes. This application is in addition to their wide range of biological and medicinal uses (Jindal & Kaur, 2021).
Non-proliferative Role in Cancer
Beyond their role in cell proliferation, pyrimidine metabolism has been found to have non-proliferative roles in cancer, affecting differentiation in cancers from different origins and potentially influencing metastasis and the development of new therapeutic options (Siddiqui & Ceppi, 2020).
Safety And Hazards
Propriétés
IUPAC Name |
4,6-dibromo-2-methylsulfonylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2N2O2S/c1-12(10,11)5-8-3(6)2-4(7)9-5/h2H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHDFDQSMZGFUGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC(=CC(=N1)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20599264 |
Source


|
| Record name | 4,6-Dibromo-2-(methanesulfonyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20599264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dibromo-2-(methylsulfonyl)pyrimidine | |
CAS RN |
172899-12-6 |
Source


|
| Record name | 4,6-Dibromo-2-(methanesulfonyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20599264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-7-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-iodo-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B186635.png)

